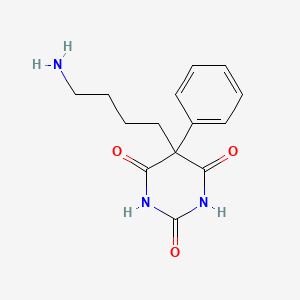
5-(4-Aminobutyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Aminobutyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as PBTD, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. PBTD has been shown to have potential applications in the treatment of various diseases, including cancer and neurological disorders. In
Mécanisme D'action
The mechanism of action of 5-(4-Aminobutyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 5-(4-Aminobutyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
5-(4-Aminobutyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-cancer properties. It has also been shown to have neuroprotective effects, including the ability to reduce oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-Aminobutyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its low toxicity and high solubility in water. However, it can be difficult to synthesize and may require specialized equipment and expertise.
Orientations Futures
There are several future directions for research on 5-(4-Aminobutyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of 5-(4-Aminobutyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione analogs with improved potency and selectivity for specific cancer cell types. Another area of interest is the study of 5-(4-Aminobutyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione in animal models of neurological disorders, to further explore its potential as a neuroprotective agent. Additionally, the use of 5-(4-Aminobutyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione in combination with other anti-cancer agents is an area of ongoing research.
Méthodes De Synthèse
5-(4-Aminobutyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through a multi-step process that involves the reaction of 4-nitrophenylacetic acid with ethyl acetoacetate, followed by the reduction of the resulting nitro compound to an amino compound. The amino compound is then reacted with 1,3-dibromo-2-propanol to form the final product, 5-(4-Aminobutyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione.
Applications De Recherche Scientifique
5-(4-Aminobutyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to have anti-cancer properties and has been tested in vitro against various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. 5-(4-Aminobutyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
5-(4-aminobutyl)-5-phenyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c15-9-5-4-8-14(10-6-2-1-3-7-10)11(18)16-13(20)17-12(14)19/h1-3,6-7H,4-5,8-9,15H2,(H2,16,17,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNACRZGWROSLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)NC2=O)CCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60229573 |
Source


|
| Record name | 5-Phenyl-5-(4-aminobutyl)barbituric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60229573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-5-(4-aminobutyl)barbituric acid | |
CAS RN |
79181-97-8 |
Source


|
| Record name | 5-Phenyl-5-(4-aminobutyl)barbituric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079181978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Phenyl-5-(4-aminobutyl)barbituric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60229573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

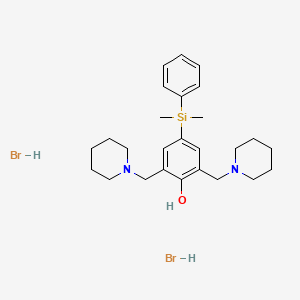
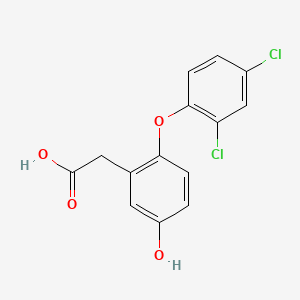
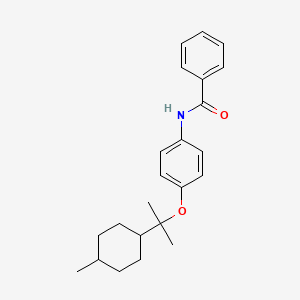
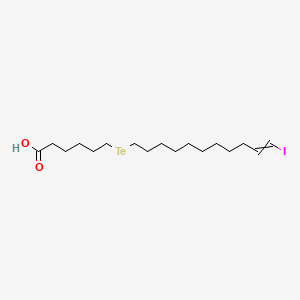
![(2S)-2-amino-6-[[2-chloroethyl(nitroso)carbamoyl]amino]hexanoic acid](/img/structure/B1220973.png)

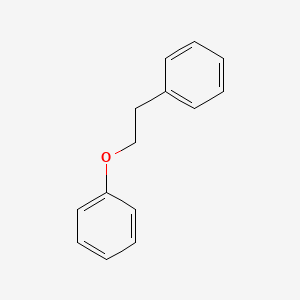
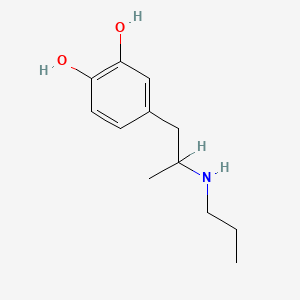

![5-Methoxy-3,4,7a,8a,9a,9b-hexahydro-1H,11H-oxireno[4',5']furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran-1,11-dione](/img/structure/B1220980.png)
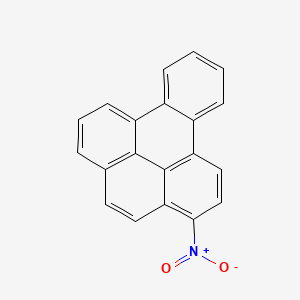
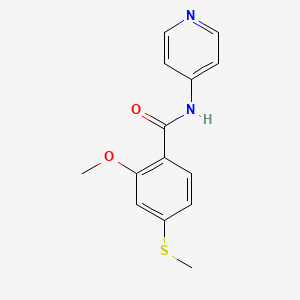
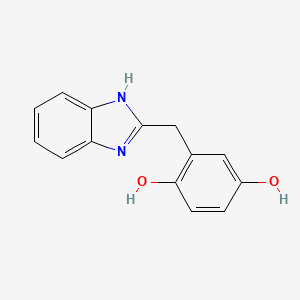
![2-[[(4-Tert-butylphenyl)-oxomethyl]amino]-4-chlorobenzoic acid](/img/structure/B1220984.png)